![molecular formula C25H22ClN5O5S B4064119 2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone
Overview
Description
2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C25H22ClN5O5S and its molecular weight is 540.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone is 539.1030177 g/mol and the complexity rating of the compound is 998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal and Mechanical Properties of Phthalazinone-based Polymers
Phthalazinone derivatives, including those similar in structure to the specified compound, have been utilized in the synthesis of high-performance polymers. These polymers exhibit remarkable heat resistance and mechanical stability, making them suitable for engineering applications requiring materials that can withstand extreme conditions. For instance, phthalazinone poly(aryl ether sulfone ketone) polymers have been synthesized, demonstrating high thermal stability with decomposition temperatures above 400℃. Such materials can be cast into flexible, transparent films, indicating their potential in high-temperature applications and as substrates for flexible electronics (Xuan et al., 2003).
High-Performance Engineering Thermoplastics
The novel engineering thermoplastics derived from phthalazinone compounds are noted for their exceptional heat resistance and performance characteristics. These materials, by virtue of their molecular structure, afford significant improvements in heat-resistance properties post-curing. The apparent activation energy and reaction order of the cross-linking reaction further emphasize the controlled and predictable behavior of these materials under thermal stress, making them attractive for applications demanding reliability at elevated temperatures (Xuan et al., 2003).
Applications in Membrane Technology
Certain phthalazinone derivatives have found applications in gas membrane separation technologies. The synthesis of poly(phthalazinone ether sulfone ketone) copolymers has enabled the development of membranes with excellent gas separation properties, particularly for CO2, O2, and N2. These membranes exhibit high permeability and selectivity, which are crucial parameters in industrial gas separation processes. The ability to tailor the glass transition temperatures and separation characteristics of these membranes through the adjustment of polymer component ratios opens up new avenues for the design of specialized membranes for various separation applications (Jian et al., 1999).
Enhanced Material Properties Through Sulfonation
The introduction of sulfonated groups into phthalazinone-based polymers has led to materials with superior thermal stability, hydrolysis resistance, and oxidative resistance. These properties are particularly advantageous in the context of proton exchange membranes (PEMs) for fuel cell applications, where stability under operational conditions is paramount. The higher ion exchange capacity (IEC) of these sulfonated polymers compared to commercial alternatives like Nafion signifies their potential to achieve better performance in fuel cell technologies (Xi-gao, 2008).
properties
IUPAC Name |
2-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O5S/c1-17-21-4-2-3-5-22(21)25(32)30(27-17)24-16-19(8-11-23(24)31(33)34)28-12-14-29(15-13-28)37(35,36)20-9-6-18(26)7-10-20/h2-11,16H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVDBZPFHDFQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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